molecular formula C19H16INO3 B2704557 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid CAS No. 1022633-93-7

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid

Cat. No.: B2704557
CAS No.: 1022633-93-7
M. Wt: 433.245
InChI Key: XNJIWPLUEHLKNY-UHFFFAOYSA-N
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Description

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound with the molecular formula C19H16INO3 and a molecular weight of 433.24 g/mol . This compound is characterized by the presence of an iodine atom, a phenyl group, and a benzoic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves multi-step organic reactions. The starting materials often include cyclohexanone derivatives, phenyl compounds, and benzoic acid derivatives. The key steps in the synthesis may involve:

    Iodination: Introduction of the iodine atom into the cyclohexanone derivative.

    Condensation: Formation of the cyclohex-1-enyl structure through condensation reactions.

    Amination: Introduction of the amino group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the cyclohexanone ring.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
  • 2-((2-Chloro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid
  • 2-((2-Fluoro-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid

Uniqueness

2-((2-Iodo-3-oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions that other halogens (like bromine, chlorine, or fluorine) may not, making this compound particularly interesting for certain applications.

Properties

IUPAC Name

2-[(2-iodo-3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO3/c20-18-16(21-15-9-5-4-8-14(15)19(23)24)10-13(11-17(18)22)12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJIWPLUEHLKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1NC2=CC=CC=C2C(=O)O)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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